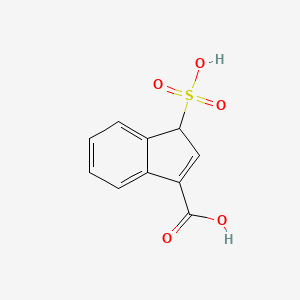
(3S)-N,3-Dimethyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N,3-Dimethyl-L-aspartic acid: is a chiral amino acid derivative It is a modified form of L-aspartic acid, where the amino group and the carboxyl group are substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N,3-Dimethyl-L-aspartic acid typically involves the methylation of L-aspartic acid. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: (3S)-N,3-Dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, (3S)-N,3-Dimethyl-L-aspartic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals and as a probe for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of (3S)-N,3-Dimethyl-L-aspartic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include transamination, decarboxylation, and methylation reactions. These interactions can influence cellular processes and metabolic pathways, making the compound a valuable tool in biochemical research.
類似化合物との比較
L-Aspartic Acid: The parent compound, which lacks the methyl substitutions.
N-Methyl-L-aspartic Acid: A derivative with a single methyl group on the amino group.
3-Methyl-L-aspartic Acid: A derivative with a single methyl group on the carboxyl group.
Uniqueness: (3S)-N,3-Dimethyl-L-aspartic acid is unique due to the presence of two methyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for studying the effects of methylation on amino acids and their derivatives.
特性
CAS番号 |
156996-42-8 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2S,3S)-2-methyl-3-(methylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)4(7-2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChIキー |
DHKXANAGPPLESJ-IMJSIDKUSA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)NC)C(=O)O |
正規SMILES |
CC(C(C(=O)O)NC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)

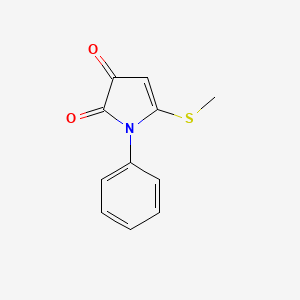


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
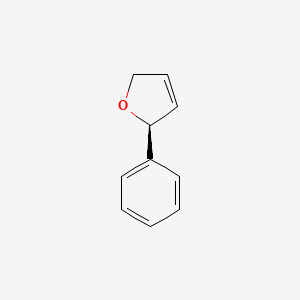
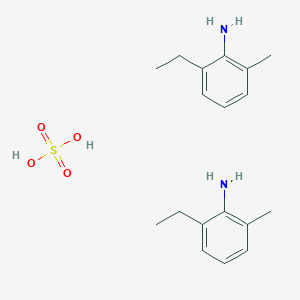
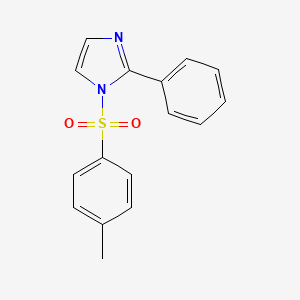
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
